Cas no 954271-22-8 (3-(benzyloxy)benzene-1-sulfonamide)

3-(benzyloxy)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- LGRGWRWXSLZUMN-UHFFFAOYSA-N
- EN300-1452980
- 3-benzyloxy-benzenesulfonamide
- Z1462024727
- SCHEMBL1013923
- 954271-22-8
- 3-(benzyloxy)benzene-1-sulfonamide
- Benzenesulfonamide, 3-(phenylmethoxy)-
-
- インチ: 1S/C13H13NO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,14,15,16)
- InChIKey: LGRGWRWXSLZUMN-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C=1)OCC1C=CC=CC=1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 263.06161445g/mol
- どういたいしつりょう: 263.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(benzyloxy)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452980-2500mg |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95.0% | 2500mg |
$1680.0 | 2023-09-29 | |
Enamine | EN300-1452980-1000mg |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95.0% | 1000mg |
$857.0 | 2023-09-29 | |
Enamine | EN300-1452980-250mg |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95.0% | 250mg |
$425.0 | 2023-09-29 | |
Aaron | AR028JAI-50mg |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95% | 50mg |
$300.00 | 2025-02-16 | |
1PlusChem | 1P028J26-1g |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95% | 1g |
$1122.00 | 2024-04-19 | |
1PlusChem | 1P028J26-100mg |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95% | 100mg |
$418.00 | 2024-04-19 | |
1PlusChem | 1P028J26-500mg |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95% | 500mg |
$888.00 | 2024-04-19 | |
1PlusChem | 1P028J26-50mg |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95% | 50mg |
$300.00 | 2024-04-19 | |
1PlusChem | 1P028J26-5g |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95% | 5g |
$3134.00 | 2024-04-19 | |
Aaron | AR028JAI-500mg |
3-(benzyloxy)benzene-1-sulfonamide |
954271-22-8 | 95% | 500mg |
$944.00 | 2025-02-16 |
3-(benzyloxy)benzene-1-sulfonamide 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
3-(benzyloxy)benzene-1-sulfonamideに関する追加情報
3-(Benzyloxy)benzene-1-sulfonamide: A Comprehensive Overview
The compound with CAS No. 954271-22-8, commonly referred to as 3-(benzyloxy)benzene-1-sulfonamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzene ring substituted with a sulfonamide group at position 1 and a benzyloxy group at position 3. The sulfonamide group is a well-known functional group in medicinal chemistry, often associated with bioavailability and metabolic stability, while the benzyloxy group introduces additional electronic and steric effects that can influence the compound's reactivity and interactions.
Recent studies have highlighted the potential of 3-(benzyloxy)benzene-1-sulfonamide in various applications, particularly in the development of novel therapeutic agents. For instance, researchers have explored its role as a scaffold for designing inhibitors of key enzymes involved in metabolic disorders. The compound's ability to modulate enzyme activity through its sulfonamide group has been extensively studied, with findings suggesting that it could serve as a lead compound for drug discovery efforts targeting conditions such as diabetes and obesity.
In addition to its enzymatic applications, 3-(benzyloxy)benzene-1-sulfonamide has also been investigated for its potential in materials science. Its aromatic structure and functional groups make it a promising candidate for use in the synthesis of advanced materials, such as high-performance polymers and organic semiconductors. Recent breakthroughs in this area have demonstrated that derivatives of this compound can exhibit exceptional electronic properties, making them suitable for applications in flexible electronics and optoelectronic devices.
The synthesis of 3-(benzyloxy)benzene-1-sulfonamide typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the coupling of a benzene ring substituted with a hydroxyl group with a sulfonamide precursor, followed by subsequent functionalization to introduce the benzyloxy substituent. Researchers have optimized these reaction pathways to enhance efficiency and reduce costs, making large-scale production more feasible.
From an environmental perspective, the ecological impact of 3-(benzyloxy)benzene-1-sulfonamide has also been a topic of interest. Studies have shown that while the compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions, its persistence in the environment requires further investigation. Regulatory agencies are increasingly emphasizing the need for sustainable chemical practices, and understanding the environmental fate of compounds like this is crucial for their responsible use.
Looking ahead, the future of 3-(benzyloxy)benzene-1-sulfonamide seems promising, with ongoing research exploring its potential in areas such as nanotechnology and green chemistry. Its versatility as both a therapeutic agent and a material precursor underscores its importance in modern chemical research. As advancements continue to be made, this compound is likely to play an even more significant role in shaping the future of science and technology.
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